molecular formula C9H13NO3 B1308706 Methyl 5-(tert-butyl)isoxazole-3-carboxylate CAS No. 517870-22-3

Methyl 5-(tert-butyl)isoxazole-3-carboxylate

Cat. No. B1308706
CAS RN: 517870-22-3
M. Wt: 183.2 g/mol
InChI Key: CQDWJFBDDMURCZ-UHFFFAOYSA-N
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Description

“Methyl 5-(tert-butyl)isoxazole-3-carboxylate” is a chemical compound with the molecular formula C9H13NO3 . It is also known by other names such as “methyl 5-tert-butyl-1,2-oxazole-3-carboxylate” and "Methyl-5-tert-butyl-3isoxazolecarboxylate" .


Synthesis Analysis

The synthesis of isoxazole derivatives has been reported in various studies . For instance, one study mentioned the reaction of compound 26 with alkynes in the presence of an 18-crown-6 catalyst, K2CO3, and 4-toluenesulfonyl chloride at 80 °C for 8–10 hours, resulting in the formation of isoxazole-linked glyco-conjugates .


Molecular Structure Analysis

The molecular structure of “Methyl 5-(tert-butyl)isoxazole-3-carboxylate” consists of 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The InChI key for this compound is CQDWJFBDDMURCZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 5-(tert-butyl)isoxazole-3-carboxylate” are not mentioned in the search results, isoxazole derivatives have been reported to undergo various reactions .


Physical And Chemical Properties Analysis

“Methyl 5-(tert-butyl)isoxazole-3-carboxylate” has a molecular weight of 183.21 g/mol . It has a computed XLogP3-AA value of 2.3, indicating its lipophilicity . The compound has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds .

Scientific Research Applications

Comprehensive Analysis of Methyl 5-(tert-butyl)isoxazole-3-carboxylate Applications

Drug Discovery and Pharmaceutical Applications: Isoxazole compounds, including Methyl 5-(tert-butyl)isoxazole-3-carboxylate, are crucial moieties in drug discovery research. They exhibit a range of biological activities such as anticancer, potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity. The isoxazole core structure is found in many drugs acting as antibiotics, GABAA receptor agonists, neurotoxins, COX2 inhibitors, and immunosuppressant agents .

Material Science: In material science, isoxazoles are utilized for their photochromic properties and as electrochemical probes for detecting metal ions like Cu 2+. They also find applications in dye-sensitized solar cells, high-energy materials, and liquid crystals due to their unique optical properties .

Agriculture: Isoxazole derivatives serve as insecticides for managing pests like Callosobruchus chinensis and have acaricidal activity against Tetranychus cinnabarinus. Additionally, they show herbicidal activities in compounds such as 2-cyanoacrylates containing isoxazole .

Anticancer Research: The isoxazole ring’s diverse pharmacological activities have led researchers to develop pharmacologically active agents bearing it for anticancer research. Isoxazoles are being explored for their impact on cancer cell growth and survival .

Antituberculosis Activity: Isoxazole compounds have been investigated for their potential to act as antituberculosis agents, contributing to the fight against tuberculosis .

Anti-inflammatory Applications: Due to their anti-inflammatory properties, isoxazoles are considered in the development of treatments for various inflammatory conditions .

Acetylcholinesterase Inhibition: Isoxazoles can act as acetylcholinesterase inhibitors, which are important in the treatment of neurodegenerative diseases like Alzheimer’s .

8. Design and Synthesis of Novel Derivatives Isoxazoles are used as building blocks for the design and synthesis of novel derivatives with potential therapeutic applications. For instance, N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives have been synthesized as FLT3 inhibitors for cancer treatment .

Mechanism of Action

The mechanism of action of isoxazole derivatives can vary depending on their structure and the context in which they are used. Some isoxazole derivatives have been reported to act as anticancer agents through various mechanisms such as inducing apoptosis, aromatase inhibition, disturbing tubulin congregation, topoisomerase inhibition, HDAC inhibition, and ERα inhibition .

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

methyl 5-tert-butyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-9(2,3)7-5-6(10-13-7)8(11)12-4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDWJFBDDMURCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403434
Record name Methyl 5-tert-butyl-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

517870-22-3
Record name Methyl 5-(1,1-dimethylethyl)-3-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=517870-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-tert-butyl-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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